L-Glutamine-¹³C₅,¹⁵N₂: A Technical Guide for Researchers
L-Glutamine-¹³C₅,¹⁵N₂: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Glutamine-¹³C₅,¹⁵N₂ is a stable isotope-labeled analog of the non-essential amino acid L-glutamine. In this molecule, all five carbon atoms are substituted with the heavy isotope ¹³C, and both nitrogen atoms are replaced with the heavy isotope ¹⁵N. This isotopic enrichment makes it an invaluable tracer for metabolic studies, allowing researchers to track the fate of glutamine through various biochemical pathways without the use of radioactive materials. Its primary application lies in metabolic flux analysis, particularly within the field of cancer research, where glutamine metabolism is often reprogrammed.
Core Properties and Specifications
L-Glutamine-¹³C₅,¹⁵N₂ is a white solid, soluble in aqueous solutions, and is used extensively in cell culture experiments and in vivo studies. Below is a summary of its key quantitative data.
| Property | Value |
| Molecular Formula | ¹³C₅H₁₀¹⁵N₂O₃ |
| Molecular Weight | 153.09 g/mol |
| CAS Number | 285978-14-5 |
| Isotopic Purity (¹³C) | ≥98 atom % |
| Isotopic Purity (¹⁵N) | ≥98 atom % |
| Chemical Purity | ≥95% |
| Appearance | Solid |
| Storage Temperature | Room temperature, protected from light and moisture[1] |
Applications in Metabolic Research
L-Glutamine-¹³C₅,¹⁵N₂ is a powerful tool for elucidating the complexities of cellular metabolism. Its primary applications include:
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Metabolic Flux Analysis (MFA): As a stable isotope tracer, it enables the quantitative analysis of the flow of metabolites through various pathways, such as the tricarboxylic acid (TCA) cycle. By measuring the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can determine the relative contributions of glutamine to cellular bioenergetics and biosynthesis.[2]
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Cancer Metabolism Research: Cancer cells often exhibit a high rate of glutamine consumption, a phenomenon known as "glutamine addiction." L-Glutamine-¹³C₅,¹⁵N₂ is used to study this altered metabolism, providing insights into tumor growth and potential therapeutic targets.[3][4]
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Mass Spectrometry (MS)-based Metabolomics: It serves as an internal standard for the accurate quantification of glutamine and its metabolites in complex biological samples.[5] The known mass shift of the labeled compound allows for clear differentiation from its unlabeled counterpart.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C and ¹⁵N labels provide distinct signals in NMR spectra, facilitating the identification and quantification of glutamine-derived metabolites in biological extracts.
Experimental Protocols
The following sections provide detailed methodologies for the use of L-Glutamine-¹³C₅,¹⁵N₂ in metabolic tracing experiments.
Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling cultured mammalian cells with L-Glutamine-¹³C₅,¹⁵N₂.
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Cell Culture: Culture cells of interest to the desired confluency in standard growth medium. The number of cells required will depend on the specific analysis to be performed, but typically ranges from 1 to 10 million cells.
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Media Preparation: Prepare a labeling medium by supplementing glutamine-free cell culture medium with L-Glutamine-¹³C₅,¹⁵N₂ at a concentration typically equal to that of standard medium (e.g., 2 mM).
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Labeling: Aspirate the standard growth medium from the cultured cells and wash once with pre-warmed phosphate-buffered saline (PBS). Replace the PBS with the pre-warmed labeling medium.
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Incubation: Incubate the cells in the labeling medium for a predetermined period. The duration of labeling will depend on the metabolic pathway of interest and whether steady-state or dynamic labeling is being investigated. For TCA cycle intermediates, isotopic steady state is typically reached within a few hours.[4]
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Metabolite Quenching and Extraction:
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To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
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Quench metabolism by adding a cold extraction solvent, typically a methanol/water or methanol/acetonitrile/water mixture (e.g., 80% methanol), directly to the culture plate.
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Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
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Vortex the lysate and centrifuge at high speed to pellet cellular debris.
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Collect the supernatant containing the extracted metabolites for subsequent analysis.
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Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial for accurate LC-MS/MS analysis.
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Drying: Dry the metabolite extract from the previous step under a stream of nitrogen or using a vacuum concentrator.
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Reconstitution: Reconstitute the dried metabolites in a solvent compatible with the LC-MS system, such as a mixture of water and acetonitrile with a small amount of formic acid.
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Internal Standard: For absolute quantification, a known amount of an appropriate internal standard can be added at the time of metabolite extraction.
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Filtration: If necessary, filter the reconstituted sample through a 0.22 µm filter to remove any remaining particulate matter.
LC-MS/MS Analysis for Metabolic Flux
This section outlines a general workflow for analyzing ¹³C and ¹⁵N enrichment in metabolites.
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Chromatographic Separation: Separate the metabolites using liquid chromatography, typically with a reversed-phase or HILIC column, depending on the polarity of the metabolites of interest.
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Mass Spectrometry Detection: Analyze the eluting metabolites using a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap instrument) operating in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode.
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Data Acquisition: For each metabolite of interest, monitor the precursor-product ion transitions for both the unlabeled (M+0) and all possible ¹³C- and ¹⁵N-labeled isotopologues (e.g., M+1, M+2, etc.).
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Data Analysis:
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Integrate the peak areas for each isotopologue.
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Correct for the natural abundance of heavy isotopes in the unlabeled standard.
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Calculate the fractional isotopic enrichment for each metabolite.
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Sample Preparation for NMR Spectroscopy
NMR provides complementary information to mass spectrometry.
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Drying and Reconstitution: Dry the metabolite extract and reconstitute it in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
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pH Adjustment: Adjust the pH of the sample to a consistent value (e.g., pH 7.0) to ensure reproducible chemical shifts.
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Transfer to NMR Tube: Transfer the final sample to an NMR tube for analysis.
NMR Data Acquisition
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Spectrometer Setup: Tune and match the NMR probe for ¹H, ¹³C, and ¹⁵N frequencies.
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1D Spectra: Acquire one-dimensional ¹H and ¹³C spectra to identify and quantify major metabolites. The use of ¹³C-labeled glutamine significantly enhances the signals of downstream metabolites in the ¹³C spectrum.[6]
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2D Spectra: Acquire two-dimensional NMR experiments, such as ¹H-¹³C HSQC, to resolve overlapping signals and confirm metabolite identifications.
Signaling Pathways and Experimental Workflows
L-Glutamine-¹³C₅,¹⁵N₂ is instrumental in dissecting the intricate relationship between metabolism and cellular signaling. A key pathway influenced by glutamine metabolism is the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.
Glutamine Metabolism and mTORC1 Signaling
Glutamine plays a multifaceted role in activating the mTORC1 pathway. It can be taken up by cells and converted to α-ketoglutarate, which replenishes the TCA cycle. This process contributes to the cellular energy status, which is sensed by mTORC1. Additionally, glutamine can promote the uptake of other amino acids, such as leucine, which are potent activators of mTORC1.[7][8]
Caption: Glutamine uptake and metabolism activate mTORC1 signaling.
Experimental Workflow for Metabolic Flux Analysis
The overall workflow for a metabolic flux analysis experiment using L-Glutamine-¹³C₅,¹⁵N₂ involves several key stages, from cell culture to data interpretation.
Caption: A typical workflow for metabolic flux analysis.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
